3-(2-Methylphenyl)cyclopentanone
Overview
Description
3-(2-Methylphenyl)cyclopentanone is an organic compound . It is a member of the cyclopentanone family, which are cyclic ketones . The molecular formula of this compound is C12H14O .
Molecular Structure Analysis
The molecular structure of 3-(2-Methylphenyl)cyclopentanone consists of a five-membered cyclopentanone ring with a 2-methylphenyl group attached . The molecular weight of this compound is 174.24 g/mol .Chemical Reactions Analysis
The chemical reactions of cyclopentanone derivatives have been studied extensively. For instance, the low-temperature oxidation of cyclopentanone has been investigated, revealing that the dominant product channel in the reaction of cyclopentanone radicals with O2 is HO2 elimination, yielding 2-cyclopentenone .Physical And Chemical Properties Analysis
Cyclopentanone is a stable compound but can form explosive peroxides when exposed to air for a prolonged period. The substance is flammable, with a flash point of 29 degrees Celsius. It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius .Scientific Research Applications
1. Chemical Synthesis and Derivative Formation
3-(2-Methylphenyl)cyclopentanone and related compounds have been explored in various chemical synthesis processes. For example, Haynes and Katsifis (1989) describe the base-induced formation of bicycloheptanones and bicyclooctanols from cyclopentanone derivatives, showcasing the potential of these compounds in complex chemical reactions (Haynes & Katsifis, 1989). Additionally, Xia (2007) outlines the use of cyclopentanone in the synthesis of the antihypertensive agent irbesartan, indicating its utility in pharmaceutical synthesis (Xia, 2007).
2. Fragrance Industry Applications
Cyclopentanone derivatives, including 3-(2-Methylphenyl)cyclopentanone, are used in the fragrance industry. Scognamiglio et al. (2012) discuss the use of such compounds as fragrance ingredients, highlighting their role in creating appealing scents (Scognamiglio et al., 2012).
3. Potential Therapeutic Applications
Cyclopentanone derivatives have shown potential in therapeutic applications. Ullah et al. (2021) demonstrated that a cyclopentanone derivative could attenuate memory impairment and reduce amyloid plaques formation, which are key features in Alzheimer's disease, suggesting its potential in treating neurodegenerative disorders (Ullah et al., 2021).
4. Advanced Material Synthesis
In the field of advanced materials, Wang et al. (2021) explored the conversion of Co2+-impregnated g-C3N4 into N-doped CNTs-confined Co nanoparticles using cyclopentanone derivatives, which is significant for hydrogenation rearrangement reactions in industrial chemistry (Wang et al., 2021).
5. Role in Medicinal Chemistry
In medicinal chemistry, cyclopentanone derivatives, including jasmonic acid and its analogs, have been reviewed for their synthesis and biological activities. These compounds have potential applications as drugs and prodrugs, as noted by Pirbalouti et al. (2014), indicating their significance in drug discovery and development (Pirbalouti et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-(2-methylphenyl)cyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-4-2-3-5-12(9)10-6-7-11(13)8-10/h2-5,10H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCHHGSLVCJENB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)cyclopentanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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